Product packaging for Boc-2-cyano-D-phenylalanine(Cat. No.:CAS No. 261380-28-3)

Boc-2-cyano-D-phenylalanine

Cat. No.: B1336539
CAS No.: 261380-28-3
M. Wt: 290.31 g/mol
InChI Key: AJHPGXZOIAYYDW-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Modified Amino acids in Contemporary Peptide Science and Medicinal Chemistry

Modified amino acids are central to modern peptide science and medicinal chemistry, providing a means to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited structural diversity. beilstein-journals.org The incorporation of unnatural amino acids into peptide sequences can induce specific secondary structures, enhance binding affinity and selectivity for biological targets, and improve pharmacokinetic properties. escholarship.orgnih.gov These modifications range from simple alterations, like changes in stereochemistry (e.g., D-amino acids), to the introduction of complex functional groups that are not found in the 20 proteinogenic amino acids. nii.ac.jp

The use of modified amino acids allows for the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. escholarship.org This strategy has been instrumental in the development of novel therapeutics for a wide range of diseases. Furthermore, modified amino acids can serve as powerful probes to investigate biological processes. For instance, the incorporation of fluorescently tagged or isotopically labeled amino acids enables the study of protein folding, dynamics, and interactions in real-time. nih.gov

Overview of the D-Phenylalanine Scaffold as a Foundation for Unnatural Amino Acids in Research

The D-phenylalanine scaffold is a valuable foundation for the design of unnatural amino acids due to the unique properties conferred by the D-enantiomer. While L-amino acids are the building blocks of proteins in most living organisms, the incorporation of D-amino acids into peptide chains can render them resistant to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased stability is a significant advantage in the development of peptide-based drugs with longer half-lives in the body.

Beyond enhancing stability, the D-phenylalanine scaffold can induce specific conformational changes in peptides, leading to altered biological activity. plos.org The change in stereochemistry at the alpha-carbon can influence the peptide's secondary structure, such as promoting the formation of specific turns or helices, which can be crucial for receptor binding and signaling. plos.orgnih.gov The phenyl ring of phenylalanine also provides a site for various chemical modifications, allowing for the introduction of a wide array of functional groups to fine-tune the properties of the resulting unnatural amino acid. beilstein-journals.org

Unique Contribution of the ortho-Cyano Group and tert-Butyloxycarbonyl (Boc) Protection in Modern Chemical Synthesis and Biological Probing

The introduction of an ortho-cyano group to the D-phenylalanine scaffold imparts unique chemical and photophysical properties to the amino acid. The cyano group is a strong electron-withdrawing group that can influence the local electronic environment and the acidity of nearby protons. researchgate.net This feature can be exploited in the design of enzyme inhibitors or other bioactive compounds where modulation of electronic properties is key. chemimpex.com

The tert-Butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis. organic-chemistry.org It shields the α-amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. chemimpex.com The Boc group is stable under a wide range of conditions used in peptide synthesis but can be readily removed under mildly acidic conditions, which ensures the integrity of the growing peptide chain. researchgate.netorganic-chemistry.org This strategic use of Boc protection allows for the controlled and efficient solid-phase or solution-phase synthesis of complex peptides incorporating specialized amino acids like 2-cyano-D-phenylalanine. chemimpex.comchemimpex.com

Physicochemical Properties of Boc-2-cyano-phenylalanine Derivatives

Property Boc-2-cyano-L-phenylalanine Boc-2-cyano-D-phenylalanine Reference
CAS Number 216312-53-7 263396-41-4 chemimpex.comchemimpex.com
Molecular Formula C₁₅H₁₈N₂O₄ C₁₀H₁₀N₂O₂ (unprotected) chemimpex.comchemimpex.com
Molecular Weight 290.3 g/mol 190.2 g/mol (unprotected) chemimpex.comchemimpex.com
Appearance White powder - chemimpex.comchemimpex.com
Melting Point 90 - 97 °C - chemimpex.comchemimpex.com
Optical Rotation [α]D²⁵ = -33 ± 2º (c=1% in MeOH) - chemimpex.comchemimpex.com

Spectroscopic Data of Cyanophenylalanine as a Probe

Spectroscopic Technique Property Observation Application Reference
Fluorescence Spectroscopy Emission Maximum ~295 nm Sensitive to solvent polarity, useful for studying protein folding and binding. researchgate.net
Fluorescence Spectroscopy Quantum Yield ~0.11 in water Changes in quantum yield indicate changes in the local environment of the probe. researchgate.net
Infrared Spectroscopy Nitrile Stretch (νC≡N) ~2230 cm⁻¹ Frequency shifts with changes in the local electrostatic environment. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2O4 B1336539 Boc-2-cyano-D-phenylalanine CAS No. 261380-28-3

Properties

IUPAC Name

(2R)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHPGXZOIAYYDW-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Boc 2 Cyano D Phenylalanine and Its Derivatives

Stereoselective Synthesis of the D-Enantiomer

Achieving high enantiomeric purity is critical in the synthesis of chiral molecules like D-phenylalanine derivatives. The biological activity of such compounds is often exclusive to one enantiomer. Methodologies for establishing the desired D-configuration range from classical chiral auxiliary-based approaches to modern asymmetric catalytic and biocatalytic routes.

Development of Chiral Auxiliary Approaches for Phenylalanine Analog Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. Once the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. In the synthesis of amino acids, a common strategy involves attaching a chiral auxiliary to a glycine-derived substrate, followed by diastereoselective alkylation to introduce the desired side chain.

For the synthesis of phenylalanine analogs, derivatives of 1-phenylethylamine (α-PEA) have been employed as effective chiral auxiliaries. mdpi.com This approach allows for stereoinduction during key bond-forming steps, such as reductive amination, establishing the desired stereochemistry. mdpi.com The auxiliary guides the reaction to favor the formation of one diastereomer over the other, which, after cleavage of the auxiliary, yields the enantiomerically enriched amino acid.

Enantioselective Routes to ortho-Substituted Phenylalanines

While chiral auxiliaries are reliable, direct enantioselective methods are often more efficient. These routes create the chiral center directly without the need for attaching and removing an auxiliary group.

Asymmetric Hydrogenation: One powerful method is the asymmetric hydrogenation of prochiral precursors like acetamidoacrylate derivatives. nih.gov This reaction utilizes chiral transition metal catalysts (often based on rhodium or ruthenium) to deliver hydrogen to one face of the carbon-carbon double bond, leading to a highly enantiomerically enriched product. This method has been successfully used to synthesize a variety of L-phenylalanine analogues with substitutions on the aromatic ring. nih.gov

Biocatalytic Methods: Enzymes offer unparalleled stereoselectivity and are increasingly used for the synthesis of non-natural amino acids. Phenylalanine ammonia (B1221849) lyases (PALs) are particularly relevant as they naturally catalyze the interconversion of cinnamic acids and L-phenylalanines. nih.gov Through protein engineering, the natural L-selectivity of PALs can be altered or even reversed to favor the synthesis of D-enantiomers. acs.orgnih.gov Researchers have engineered PAL variants that can perform asymmetric hydroamination on electron-deficient aryl acrylates with greater than 99% enantiomeric excess (ee) for the D-product. nih.gov

Another biocatalytic strategy involves a cascade reaction. This one-pot process can start from an inexpensive L-amino acid, deaminate it to the corresponding achiral keto acid, and then use a D-selective enzyme, such as a D-amino acid dehydrogenase or a D-selective transaminase, to perform a stereoselective reductive amination, yielding the D-amino acid with high optical purity. nih.govrsc.org

MethodDescriptionKey Features
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to direct a diastereoselective reaction.Reliable, well-established; requires additional steps for attachment and removal.
Asymmetric Hydrogenation A chiral catalyst is used to add hydrogen across a double bond, creating a chiral center with high enantioselectivity.Highly efficient, high turnover numbers; catalyst can be expensive.
Engineered Biocatalysis (e.g., PALs) Enzymes are engineered to selectively produce the desired D-enantiomer from a prochiral substrate.Extremely high selectivity (>99% ee), operates under mild conditions; requires enzyme development. nih.gov
Enzymatic Cascade Multiple enzymes work in a one-pot reaction to convert a starting material (e.g., an L-amino acid) into the D-enantiomer product.High atom economy, uses cheap precursors; requires optimization of multiple enzymes. rsc.org

Chemical Strategies for the Introduction and Protection of the Amino Group

The amino group is a highly reactive nucleophile that must be masked, or "protected," during many synthetic transformations to prevent unwanted side reactions. The choice of protecting group is crucial for the success of a multi-step synthesis.

Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Amino Acid Functionalization

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amino-protecting groups in organic synthesis. jk-sci.comrsc.org It converts the reactive amine into a less nucleophilic carbamate, which is stable under a wide variety of reaction conditions. total-synthesis.comneliti.com

Key advantages of the Boc group include its stability towards:

Basic and nucleophilic conditions: The Boc group is resistant to hydrolysis by bases and attack by most nucleophiles. total-synthesis.com

Catalytic hydrogenation: Unlike other protecting groups such as benzyloxycarbonyl (Cbz), the Boc group is stable under conditions used for catalytic hydrogenation.

This stability allows for selective chemical modifications to be made at other parts of the molecule, such as the carboxylic acid or the aromatic ring, without affecting the protected amino group. neliti.com The Boc group can be easily and cleanly removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.org

Mechanistic Investigations of Boc-Protection Reactions under Varied Conditions

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. jk-sci.com The reaction mechanism involves the nucleophilic attack of the amine nitrogen onto one of the electrophilic carbonyl carbons of the Boc anhydride. commonorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, displacing a tert-butyl carbonate leaving group. This unstable leaving group subsequently decomposes into carbon dioxide gas and tert-butanol, a process that drives the reaction to completion. jk-sci.comcommonorganicchemistry.com

The reaction can be performed under various conditions:

Solvent-free: The protection of amines can be achieved efficiently by reacting the amine directly with Boc₂O without any solvent. jk-sci.com

Aqueous conditions: The reaction can be run in water, sometimes with a base like sodium hydroxide. wikipedia.orgorganic-chemistry.org

Organic solvents: Solvents like tetrahydrofuran (THF) or acetonitrile (B52724) are commonly used, often with a non-nucleophilic base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). jk-sci.comwikipedia.org

Catalysis: Catalysts such as iodine or perchloric acid adsorbed on silica gel (HClO₄–SiO₂) have been shown to facilitate the reaction efficiently. organic-chemistry.org

Reagent/ConditionSolventBase/CatalystNotes
Boc₂OWaterNoneAn example of an "on-water" reaction. wikipedia.org
Boc₂OTetrahydrofuran (THF)Triethylamine (TEA)A very common and standard method. jk-sci.com
Boc₂OAcetonitrile4-Dimethylaminopyridine (DMAP)DMAP serves as a more potent catalyst. wikipedia.org
Boc₂OSolvent-freeIodine (catalytic)An efficient and environmentally benign approach. organic-chemistry.org
Boc₂ODichloromethane (DCM)Montmorillonite K10 clayCan be used for selective protection. jk-sci.com

Orthogonal Deprotection Strategies in Multi-Step Organic Synthesis

In the synthesis of complex molecules that contain multiple functional groups, it is often necessary to use several different protecting groups. Orthogonal protection is a strategy that allows for the selective removal of one type of protecting group in the presence of others. wikipedia.orgfiveable.me This is achieved by choosing protecting groups that are cleaved under mutually exclusive conditions. libretexts.org

The Boc group is a central component of many orthogonal protection schemes. Its lability to acid makes it orthogonal to other common amino-protecting groups: neliti.com

Fmoc (9-fluorenylmethyloxycarbonyl) group: This group is stable to acid but is readily cleaved by bases, such as piperidine. organic-chemistry.orgwikipedia.org

Cbz (Benzyloxycarbonyl) group: This group is stable to both mild acid and base but is removed by catalytic hydrogenolysis. rsc.org

This orthogonality is critical in solid-phase peptide synthesis, for example, where a base-labile Fmoc group might be used for temporary protection of the alpha-amino group, while acid-labile Boc groups are used for permanent protection of amino acid side chains. wikipedia.org This allows the peptide chain to be extended by selectively removing the Fmoc group at each step, while the side-chain protections remain intact until the final acid-mediated cleavage. libretexts.org

Protecting GroupAbbreviationCommon Cleavage ConditionsStability
tert-ButyloxycarbonylBocAcid (e.g., TFA, HCl) wikipedia.orgStable to base and hydrogenolysis.
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine) wikipedia.orgStable to acid and hydrogenolysis.
BenzyloxycarbonylCbzCatalytic Hydrogenolysis (H₂, Pd/C)Stable to mild acid and base.

Synthetic Routes for the ortho-Cyano Phenyl Moiety

The introduction of a cyano group at the ortho position of the phenylalanine ring is a critical step that imparts unique chemical and photophysical properties to the molecule. Methodologies for achieving this transformation can be broadly categorized into direct cyanation of the aromatic ring and the synthesis of pre-functionalized precursors.

Direct Introduction of the Cyano Group onto the Phenyl Ring

Direct C–H functionalization offers an atom-economical approach to installing a cyano group onto an existing phenyl ring. Modern synthetic methods are moving away from classical techniques like the Sandmeyer reaction, which requires harsh conditions and pre-functionalized starting materials (e.g., anilines), towards milder, more direct approaches. nih.gov

One such advanced method involves photoredox catalysis, which allows for the direct C–H cyanation of arenes at room temperature under mild conditions. nih.gov This technique typically uses an acridinium photoredox catalyst and a cyanide source like trimethylsilyl cyanide under an aerobic atmosphere. nih.gov While broadly applicable to a variety of aromatic compounds, achieving regioselectivity for the ortho position on a complex amino acid derivative like Boc-D-phenylalanine remains a significant challenge. The directing effects of the amino acid side chain and the protecting groups play a crucial role in determining the final substitution pattern.

Research has shown that electron-rich aryl compounds are suitable substrates for these reactions. For instance, substituted anisole derivatives undergo cyanation, with the position of the cyano group being directed by the existing substituents. nih.gov This suggests that the electronic properties of the phenylalanine derivative would influence the outcome of a direct cyanation reaction.

Method Catalyst/Reagent Conditions Key Features
Photoredox CatalysisAcridinium photoredox catalyst, Trimethylsilyl cyanideRoom temperature, aerobic atmosphereMild conditions, high functional group tolerance. nih.gov
Transition-Metal CatalysisRhodium or Cobalt catalystsOften requires directing groups, harsh conditionsCan achieve C-H functionalization but may lack mildness. nih.gov
Palladium CatalysisPd catalyst, K4[Fe(CN)6]Mild conditionsUses a non-toxic cyanide source for cyanation of aryl (pseudo)halides. organic-chemistry.org

Design and Synthesis of Precursors for ortho-Cyano Phenylalanine Construction

A more common and regioselective strategy involves a multi-step synthesis starting from precursors already containing the ortho-cyano benzyl (B1604629) moiety. This approach provides unambiguous control over the isomer that is formed. The synthesis often begins with a commercially available starting material like 2-bromobenzonitrile or a related compound.

For example, a general approach for synthesizing cyanophenylalanine involves the nucleophilic substitution of a protected glycine equivalent with a cyanobenzyl halide. google.comnih.gov In the context of ortho-cyano-D-phenylalanine, this would involve using an ortho-cyanobenzyl halide. The stereochemistry is typically established through asymmetric synthesis, for instance, by using a chiral phase-transfer catalyst during the alkylation step. nih.gov

Another established route is the Erlenmeyer-Plöchl synthesis of azlactones from 2-cyanobenzaldehyde, followed by reduction and stereoselective hydrolysis to yield the desired D-amino acid. Enzymatic methods, such as those employing phenylalanine ammonia lyases (PALs), can also be used for the asymmetric synthesis of phenylalanine derivatives from corresponding cinnamic acids, although this is more established for L-phenylalanines. nih.gov

Synthesis and Functionalization of Advanced Boc-2-cyano-D-phenylalanine Derivatives

The unique structure of this compound, with its sterically demanding protecting group and the versatile cyano handle, makes it a valuable building block for more complex molecules.

Development of Homologs (e.g., Boc-2-cyano-D-β-homophenylalanine)

Homologation, the process of extending the carbon chain, leads to amino acids with altered conformational properties, which can be useful in peptide and drug design. The synthesis of Boc-2-cyano-D-β-homophenylalanine involves constructing a β-amino acid scaffold. A common strategy is the Arndt-Eistert homologation of the parent α-amino acid.

Alternatively, a multi-step synthesis can be employed starting from D-phenylalanine. guidechem.com Although this specific example does not include the ortho-cyano group, the framework can be adapted. The key steps involve:

Reduction of the carboxylic acid of a protected phenylalanine to an alcohol.

Conversion of the alcohol to a leaving group, such as a mesylate.

Nucleophilic substitution with a cyanide source (e.g., sodium cyanide) to introduce a nitrile and extend the carbon chain by one. guidechem.com

Hydrolysis of the newly introduced nitrile to a carboxylic acid.

Protection of the amino group with the Boc moiety. guidechem.com

To produce the target Boc-2-cyano-D-β-homophenylalanine, one would start with this compound and apply a similar homologation sequence. The presence of the aromatic cyano group requires careful selection of reagents to avoid unwanted side reactions.

Starting Material Key Transformation Intermediate Final Product Class
Boc-D-phenylalanineArndt-Eistert HomologationDiazoketoneBoc-D-β-homophenylalanine
Boc-D-phenylalanineReduction, Mesylation, Cyanation, Hydrolysisβ-amino nitrileBoc-D-β-homophenylalanine guidechem.com

Post-Synthetic Modifications Utilizing the Cyano Group as a Versatile Handle

The cyano group on the phenyl ring is not merely a structural component but also a versatile chemical handle for post-synthetic modifications. Its reactivity allows for the introduction of diverse functionalities, transforming the amino acid into more complex probes or drug candidates. nih.govchemimpex.com

The nitrile can undergo a variety of chemical transformations:

Hydrolysis: Treatment with strong acid or base can convert the cyano group into a carboxylic acid (creating a 2-carboxy-phenylalanine derivative) or an amide. nih.gov

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using reagents like lithium aluminum hydride or catalytic hydrogenation. This introduces a new site for conjugation. nih.gov

Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions with azides, such as sodium azide, to form a tetrazole ring. nih.gov Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.

Nucleophilic Addition: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis of the intermediate imine. nih.gov

These transformations significantly expand the chemical space accessible from a single this compound precursor.

Preparation of Fluorescent and Other Labeled Analogs for Research Applications

The benzonitrile moiety of 2-cyanophenylalanine possesses intrinsic fluorescent properties that are sensitive to the local environment. acs.org This makes it a valuable tool for use as a research probe without the need for a bulky external fluorophore. The fluorescence quantum yield and lifetime of cyanophenylalanine derivatives are modulated by factors such as solvent polarity and hydrogen bonding to the cyano group. nih.govnih.gov

This environmental sensitivity has been exploited to study:

Protein folding and unfolding acs.org

Protein-ligand interactions

Changes in the local protein environment acs.org

The ortho-cyano isomer (oCNF) has been genetically incorporated into proteins and used as a selective sensor to probe its surroundings. acs.org Furthermore, the cyano group's distinct vibrational signature in the infrared (IR) spectrum allows it to be used as an IR probe to characterize protein dynamics with high spatial and temporal resolution. acs.org

For applications requiring different detection methods or signal properties, the cyano group can serve as an attachment point for other labels, following the transformations described in section 2.4.2. For example, the reduction of the nitrile to an amine provides a nucleophilic handle for conjugation with fluorescent dyes, biotin, or other reporter molecules. nih.govsb-peptide.com

Labeling Strategy Principle Application
Intrinsic FluorescenceEnvironmentally sensitive fluorescence of the benzonitrile moiety. acs.orgProbing protein folding and local environment. acs.orgnih.gov
Infrared (IR) ProbeUnique C≡N stretching vibration. acs.orgCharacterizing protein dynamics with high temporal resolution. acs.org
Conjugation HandleConversion of the cyano group (e.g., to an amine) for attachment of external labels. nih.govAttachment of specific fluorophores, biotin, or other tags. sb-peptide.comproteogenix.science

Advanced Applications in Peptide Synthesis and Peptidomimetic Design

Strategic Incorporation into Peptide Chains

The successful integration of Boc-2-cyano-D-phenylalanine into a growing peptide chain relies on carefully optimized chemical strategies, whether in solid-phase or solution-phase synthesis. The choice of methodology, coupling reagents, and reaction conditions is critical to ensure high efficiency, prevent unwanted side reactions, and maintain the stereochemical integrity of the final product.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and protocols can be fine-tuned for the efficient incorporation of sterically demanding or unusual amino acids like this compound. researchgate.net In the Boc-SPPS strategy, the Nα-Boc protecting group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), followed by a neutralization step before the subsequent coupling reaction. chempep.compeptide.com

Optimizing coupling efficiency is paramount. The reaction involves activating the carboxylic acid of the incoming this compound to facilitate its reaction with the free amino group of the resin-bound peptide chain. iris-biotech.deiris-biotech.de Efficiency is influenced by the choice of solvent, coupling reagents, and reaction time. Given the potential for steric hindrance from the ortho-cyano group, stronger activating agents and extended coupling times may be necessary to drive the reaction to completion and avoid the formation of deletion sequences. iris-biotech.de Monitoring the reaction, for instance with a qualitative ninhydrin (B49086) (Kaiser) test, can confirm the consumption of the free amine and ensure high coupling yields. iris-biotech.de

ParameterStandard ProtocolOptimization for this compoundRationale
Coupling Reagent DCC/HOBt, HBTUHATU, HCTU, COMUMore potent reagents enhance activation and overcome potential steric hindrance from the ortho-cyano group. bachem.com
Reaction Time 1-2 hours2-4 hours or double couplingEnsures the reaction proceeds to completion, minimizing deletion byproducts. iris-biotech.de
Solvent DMFDMF, NMPNMP can improve swelling of the solid support and solubility of reactants, aiding difficult couplings. peptide.com
Monitoring Kaiser TestKaiser Test, TNBS TestConfirms complete coupling, which is critical for preventing failed sequences. iris-biotech.de

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the synthesis of short peptides or for segment condensation strategies. americanpeptidesociety.orgnih.gov In LPPS, the activation of this compound's carboxyl group is achieved using coupling reagents similar to those in SPPS. americanpeptidesociety.org

Carbodiimide-based reagents, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are commonly used due to their efficiency and cost-effectiveness. americanpeptidesociety.org These reagents form an O-acylisourea intermediate, which is highly reactive toward the amino component. americanpeptidesociety.org To improve reaction rates and suppress side reactions, these are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). uni-kiel.de More advanced, novel reagents such as phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU) offer higher efficiency, faster reaction times, and better solubility of byproducts, making them well-suited for incorporating valuable and complex building blocks like this compound. bachem.comresearchgate.net

A significant challenge in peptide synthesis is the prevention of racemization—the loss of chiral integrity at the α-carbon of the amino acid being activated. thieme-connect.de This is particularly relevant when coupling peptide fragments or for amino acids prone to epimerization. researchgate.net The activation of the carboxyl group can lead to the formation of an oxazolone (B7731731) intermediate, which facilitates the loss of stereochemistry. uni-kiel.de

The choice of coupling reagent and the use of additives are the most critical factors in controlling racemization. iris-biotech.depeptide.com Additives such as HOBt and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are highly effective at suppressing racemization. peptide.comuni-kiel.de They function by rapidly converting the initial activated intermediate into an active ester, which is less prone to oxazolone formation while remaining sufficiently reactive for amidation. iris-biotech.de Uronium and phosphonium reagents that incorporate these additives directly into their structure (e.g., HATU) are particularly effective at ensuring high product purity with minimal racemization. bachem.com

Coupling SystemRacemization PotentialPurity ImpactMechanism of Suppression
DCC alone HighLower due to epimers and DCU byproductN/A
DCC/HOBt LowHighForms HOBt active ester, which is less prone to racemization than the O-acylisourea intermediate. peptide.com
DCC/HOAt Very LowVery HighHOAt is a superior racemization suppressant compared to HOBt. uni-kiel.de
HATU/Base Very LowVery HighIncorporates HOAt moiety, providing efficient in situ formation of the active ester. bachem.com
PyBOP/Base LowHighPhosphonium-based activation is generally rapid, minimizing time for racemization to occur. bachem.com

Engineering Peptides with Novel Structural and Functional Attributes

The incorporation of this compound is not merely a synthetic exercise but a deliberate design choice to imbue peptides with new properties. The unique features of this amino acid—its D-configuration and the ortho-cyano group—can profoundly influence the resulting peptide's structure, stability, and biological function.

The substitution of a hydrogen atom with a cyano group on the phenyl ring introduces significant electronic and steric changes. The cyano group is electron-withdrawing and possesses a dipole moment, which can influence non-covalent interactions within the peptide or with its biological target. masterorganicchemistry.com The placement at the ortho position can impose steric constraints on the rotation of the side chain's chi (χ) angles, which in turn can influence the local backbone conformation (phi/psi angles). nih.gov This conformational restriction can guide the peptide to adopt a more defined secondary structure, such as a specific turn or helical motif.

Furthermore, the D-amino acid configuration inherently alters the peptide backbone's geometry compared to its all-L counterpart. mdpi.com This change, combined with the side-chain constraints from the cyano group, can lead to peptides with enhanced stability. Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids. mdpi.com This increased proteolytic stability is a critical attribute for developing peptide-based therapeutics. sigmaaldrich.com

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability, bioavailability, and target affinity. nih.gov The incorporation of this compound is a powerful strategy in peptidomimetic design. chemimpex.com

The D-configuration provides resistance to enzymatic degradation, a crucial first step in enhancing biological relevance. mdpi.com The cyano group itself can serve multiple roles. It can act as a hydrogen bond acceptor or participate in dipole-dipole interactions, potentially improving binding affinity to a biological target. chemimpex.com It can also serve as a bioisostere, mimicking other functional groups, or act as a unique spectroscopic probe due to the nitrile vibration, allowing for structural studies. nih.govnih.gov By combining proteolytic resistance with unique conformational and interactive properties, peptidomimetics containing 2-cyano-D-phenylalanine can be designed as potent and stable inhibitors or modulators of biological pathways, making them valuable candidates for drug discovery. chemimpex.com

Development of Peptides with Enhanced Biological Activity and Targeted Specificity

The introduction of this compound into peptide sequences can significantly augment their biological activity and refine their specificity for a particular molecular target. The cyano group can act as a key pharmacophoric element, engaging in specific interactions with biological targets, while the D-configuration of the amino acid confers resistance to enzymatic degradation, thereby prolonging the peptide's therapeutic effect.

A notable area where the utility of a cyanophenylalanine moiety has been demonstrated is in the design of enzyme inhibitors, particularly for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. Research into DPP-4 inhibitors has shown that a cyano group can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, leading to potent inhibition.

While direct studies showcasing peptides synthesized with this compound are emerging, compelling evidence from related structures underscores the potential of this building block. For instance, a study on (S)-phenylalanine derivatives incorporating a 2-cyanopyrrolidine moiety revealed potent DPP-4 inhibitory activity. Although this involves the L-isomer and a slightly different chemical scaffold, it highlights the significant contribution of the cyano group to the molecule's inhibitory capacity. One of the lead compounds from this study demonstrated a noteworthy half-maximal inhibitory concentration (IC50), as detailed in the table below.

CompoundTargetBiological Activity (IC50)
Cyclopropyl-substituted (S)-phenylalanine derivative with a 2-cyanopyrrolidine moietyDipeptidyl Peptidase 4 (DPP-4)0.247 µM

The potency of this related compound strongly suggests that the incorporation of a 2-cyano-D-phenylalanine residue into a peptide backbone could yield highly effective and specific enzyme inhibitors. The D-configuration would be expected to further enhance the therapeutic potential by increasing the peptide's resistance to proteolysis in the body.

Furthermore, the incorporation of D-amino acids is a well-established strategy to improve the enzymatic stability of peptides. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases, which limits their therapeutic utility. By strategically replacing an L-amino acid with its D-enantiomer, such as 2-cyano-D-phenylalanine, the resulting peptide becomes less recognizable to these enzymes, leading to a longer plasma half-life and sustained biological activity. This enhanced stability is a critical factor in the design of peptide drugs with favorable pharmacokinetic profiles.

Mechanistic and Inhibitory Studies in Medicinal Chemistry

Design and Synthesis of Enzyme Inhibitors and Modulators

Boc-2-cyano-D-phenylalanine is a versatile precursor in the synthesis of complex bioactive molecules. Its incorporation into peptide or small-molecule scaffolds allows for the creation of compounds with enhanced stability, reactivity, and biological activity. chemimpex.comchemimpex.com

The design of inhibitors utilizing this compound is rooted in the strategy of molecular recognition and targeted covalent inhibition. The phenylalanine backbone serves as a scaffold that can be recognized by the active sites of various enzymes, particularly those that process aromatic amino acids. The cyano (nitrile) group is a key innovation in this context; its strong electron-withdrawing nature and linear geometry can significantly influence molecular interactions. chemimpex.comnih.gov

The cyano group of phenylalanine analogs serves as a powerful spectroscopic probe for investigating protein structure and dynamics. Although studies may use the related compound p-cyano-L-phenylalanine, the principles apply to the utility of the cyano group itself. This group functions as a sensitive infrared (IR) and fluorescence probe. acs.orgnih.gov Its vibrational frequency is highly sensitive to the local microenvironment, including solvent exposure and hydrogen bonding. nih.gov

By incorporating a cyano-phenylalanine residue at a specific site within a peptide or protein, researchers can monitor changes in protein conformation, folding, and binding events in real-time. acs.org For instance, a change in the cyano group's IR absorption spectrum can indicate a shift from a hydrophobic to a hydrophilic environment, signaling a conformational change upon ligand binding or during protein-protein association. This makes cyano-substituted phenylalanine derivatives invaluable tools for elucidating the mechanisms of protein-protein interaction modulation and for validating the binding of designed inhibitors. acs.orgnih.gov

The unique electrophilic character of the nitrile group makes it particularly suitable for designing inhibitors of hydrolases, a class of enzymes that cleave chemical bonds via hydrolysis. Among the most significant targets are cysteine proteases and metalloenzymes like tyrosinase.

Tyrosinase is a copper-containing metalloenzyme that plays a critical role in melanin (B1238610) biosynthesis. Inhibitors of this enzyme are of great interest in dermatology and for treating hyperpigmentation disorders. Phenylalanine derivatives are known to interact with the binuclear copper active site of tyrosinase. researchgate.net The binding of these inhibitors can occur through several modes, as detailed in the table below.

Inhibition TypeBinding MechanismInteraction with Active Site
CompetitiveInhibitor mimics the substrate (L-tyrosine or L-DOPA) and binds to the free enzyme, preventing substrate binding.Often involves chelation of the copper ions in the active site by functional groups on the inhibitor. mdpi.com
Non-competitiveInhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces catalytic efficiency.Does not directly block the substrate-binding site but alters the enzyme's three-dimensional structure.
MixedInhibitor can bind to both the free enzyme and the enzyme-substrate complex. frontiersin.orgCombines features of competitive and non-competitive inhibition, affecting both substrate binding (Km) and the maximum reaction rate (Vmax). frontiersin.org

The incorporation of a cyano group onto the phenylalanine ring can influence these binding modes. Its electron-withdrawing properties can alter the electronics of the aromatic ring, potentially enhancing interactions with active site residues. Furthermore, the nitrile nitrogen could act as a weak ligand for the active site copper ions, contributing to the inhibitory activity.

Cysteine proteases, a family of hydrolase enzymes, are crucial in various physiological and pathological processes, making them important drug targets. These enzymes utilize a catalytic dyad or triad (B1167595) involving a nucleophilic cysteine residue. Nitrile-containing compounds, derived from precursors like this compound, have emerged as highly effective covalent reversible inhibitors of these enzymes. nih.govfrontiersin.org

The mechanism of inhibition involves the nitrile group acting as an electrophilic "warhead." mdpi.com The key steps are as follows:

Binding: The inhibitor, guided by its peptide or small-molecule scaffold, binds non-covalently to the enzyme's active site.

Nucleophilic Attack: The highly nucleophilic thiol group of the catalytic cysteine residue attacks the electrophilic carbon atom of the nitrile. nih.gov

Covalent Adduct Formation: This attack results in the formation of a covalent, reversible thioimidate adduct between the enzyme and the inhibitor. nih.gov

This covalent modification effectively inactivates the enzyme. The reversibility of this bond is a significant advantage, as it can reduce the potential for off-target toxicity associated with irreversible inhibitors. nih.gov The stability and mild electrophilicity of the nitrile group make it an ideal warhead for achieving potent and selective inhibition of cysteine proteases. mdpi.com

StepDescriptionKey Molecular Feature
1. Initial BindingThe inhibitor docks into the active site groove of the cysteine protease.Phenylalanine scaffold provides recognition elements.
2. Nucleophilic AttackThe sulfur atom of the active site Cysteine (Cys) residue attacks the nitrile carbon. nih.govElectrophilic character of the nitrile carbon atom.
3. Thioimidate FormationA covalent bond is formed, creating a stable but reversible thioimidate intermediate. nih.govThe C=N double bond of the resulting adduct.
4. Enzyme InactivationThe catalytic Cys residue is blocked, preventing substrate hydrolysis.Covalent modification of the active site.

Development of Inhibitors for Key Hydrolases and Other Enzymatic Targets

Pharmacological Implications of Structural Modifications

The specific structural components of this compound have direct pharmacological implications when it is incorporated into a drug candidate.

The Cyano Group: This is the most critical modification. Its role as a covalent warhead for cysteine proteases transforms a simple binding event into a potent, covalent inactivation of the enzyme. nih.gov Its electron-withdrawing nature also modifies the aromatic ring's properties, which can influence non-covalent interactions like pi-stacking within the enzyme's binding pocket. nih.gov

Stereochemistry (D-configuration): Peptides and inhibitors containing D-amino acids are generally more resistant to degradation by endogenous proteases compared to their natural L-counterparts. This increased metabolic stability can lead to a longer biological half-life and improved pharmacokinetic profile for a drug candidate. The D-configuration also presents a different spatial arrangement of the side chain, which can lead to higher binding affinity and selectivity for a specific enzyme target.

The Boc Protecting Group: While primarily a tool for synthesis to prevent unwanted reactions at the amine group, the Boc group's lipophilicity can be leveraged in prodrug strategies. However, it is typically removed in the final active pharmaceutical ingredient.

Influence on Receptor Binding Affinity and Ligand Specificity

The incorporation of unnatural amino acids like this compound into peptide structures is a common strategy in drug discovery to enhance stability, receptor affinity, and specificity. The cyano group, being an electron-withdrawing moiety, can alter the electronic properties of the phenylalanine side chain. This modification can influence interactions with biological targets, such as receptors and enzymes. chemimpex.comchemimpex.com

Theoretical advantages of incorporating this compound include the potential for hydrogen bonding or dipolar interactions involving the nitrile group, which could lead to enhanced binding affinity and specificity for a target receptor. However, specific quantitative data, such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) that directly attribute a change in receptor binding or ligand specificity to the presence of a 2-cyano-D-phenylalanine residue, are not readily found in published literature. Research often focuses on the properties of the final peptide rather than the individual contributions of its constituent amino acids.

Impact on Drug Efficacy and Selectivity in Preclinical Models

The ultimate goal of modifying peptides with derivatives such as this compound is to improve their therapeutic profile, including efficacy and selectivity. While it is a tool used in the development of novel pharmaceuticals, specific examples of preclinical studies where the inclusion of this particular compound has led to demonstrable improvements in drug efficacy or a more favorable selectivity profile are not detailed in the available scientific literature. chemimpex.com

General principles of medicinal chemistry suggest that the stereochemistry of the D-amino acid can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of a peptide drug and potentially enhancing its efficacy. The cyano modification could further refine the interaction with the target to improve selectivity and reduce off-target effects. Without concrete data from preclinical models, these potential impacts remain largely theoretical for this compound.

Biophysical and Biochemical Probing of Complex Biological Systems

Genetic Encoding and Site-Specific Incorporation into Proteins

The site-specific incorporation of UAAs like cyanophenylalanine into proteins in living cells is a cornerstone of modern chemical biology. nih.gov This is achieved by expanding the genetic code, which involves repurposing a codon—typically a nonsense or stop codon like UAG (amber)—to encode the UAA. nih.govresearchgate.net This process requires an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. nih.govnih.gov This engineered pair functions independently of the host cell's endogenous synthetases and tRNAs, ensuring that the UAA is exclusively and efficiently incorporated at the desired site in the target protein. nih.govnih.gov

The central challenge in the genetic encoding of a UAA is the creation of an aaRS that specifically recognizes the UAA and attaches it to its partner tRNA, without cross-reacting with any of the 20 canonical amino acids. nih.govfrontiersin.org This is accomplished through directed evolution strategies. For instance, variants of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) have been successfully engineered to accept various phenylalanine derivatives, including p-cyano-L-phenylalanine (pCNF). researchgate.net

The process begins with the creation of a large library of aaRS mutants, where amino acid residues in the active site are randomized. nih.gov This library is then subjected to selection pressures that favor mutants capable of charging the target UAA onto the orthogonal tRNA. nih.gov This allows for the expression of a reporter gene (e.g., for antibiotic resistance or fluorescence), enabling the survival and identification of cells containing a functional, engineered aaRS. nih.gov Using this methodology, synthetases have been evolved to recognize ortho-substituted phenylalanine derivatives like o-cyano-L-phenylalanine (2-CNF), demonstrating the adaptability of the system. nih.gov This robust engineering process ensures high fidelity and efficiency for incorporating the cyano-phenylalanine probe into any desired protein position. nih.gov

Once incorporated, the cyanophenylalanine probe provides a powerful tool for investigating protein biophysics. Its fluorescence and vibrational signals are sensitive to the local environment, making it an effective reporter on structural changes. nih.govnih.gov

Protein Folding and Dynamics: The fluorescence of p-cyanophenylalanine has been used to monitor the formation of the hydrophobic core during protein folding. nih.gov By replacing a phenylalanine residue that becomes buried in the folded state, researchers can track the folding kinetics in real-time using stopped-flow fluorescence measurements. nih.gov Such studies on the N-terminal domain of the ribosomal protein L9 provided evidence for two-state folding dynamics. nih.gov

Protein-Ligand Binding: The change in the fluorescence signal upon ligand binding can be used to determine binding affinities. For example, the binding of calmodulin (CaM) to a peptide derived from myosin light chain kinase (MLCK) was monitored by incorporating p-cyanophenylalanine into the peptide. nih.gov The quenching of the probe's fluorescence upon CaM binding allowed for the stoichiometric titration and calculation of the dissociation constant (Kd). nih.govresearchgate.net

Spectroscopic and Structural Analysis of Protein Environments

The nitrile group of cyanophenylalanine is an exceptionally versatile spectroscopic probe. Its small size minimizes structural perturbation, while its unique vibrational and fluorescent properties provide detailed insights into the local protein microenvironment. nih.gov

p-Cyano-phenylalanine is a fluorescent amino acid whose emission properties are highly sensitive to the polarity of its environment. nih.gov Its fluorescence quantum yield is nearly five times greater than that of natural phenylalanine, and it can be selectively excited even in the presence of other aromatic residues, making it a more versatile fluorophore. nih.gov

When the probe moves from a polar, aqueous environment to a nonpolar, hydrophobic one (as often happens during protein folding or binding), its fluorescence emission spectrum can shift and change in intensity. researchgate.net This solvatochromic sensitivity has been leveraged to study protein-peptide interactions and amyloid formation. nih.gov The quenching of its fluorescence by nearby amino acid side chains, such as tyrosine or histidine, can also be exploited to design specific probes for monitoring the formation of secondary structures like α-helices. nih.gov

PropertyValueSolvent
Fluorescence Emission Max ~284 nmWater
Fluorescence Emission Max ~282 nmMethanol (B129727)
Fluorescence Emission Max ~280 nmAcetonitrile (B52724)
Fluorescence Quantum Yield ~5x that of PhenylalanineN/A

This interactive table summarizes the solvent-dependent fluorescence properties of p-cyano-phenylalanine, highlighting its utility as an environmental probe. nih.govresearchgate.net

The carbon-nitrile (C≡N) bond has a stretching vibration that appears in a region of the infrared (IR) spectrum (around 2150-2250 cm⁻¹) that is free from absorption by natural proteins. nih.govnih.gov This makes it an ideal, non-perturbative IR probe. The exact frequency of the C≡N stretch is highly sensitive to the local electric field, hydrogen bonding, and hydration status of its environment. nih.govnih.gov

For example, a blue shift of approximately 8.7 cm⁻¹ is observed for the nitrile band of p-cyano-L-phenylalanine when the solvent is changed from the non-hydrogen-bonding THF to water, which forms hydrogen bonds with the nitrile group. nih.gov This sensitivity allows researchers to characterize the local environment at specific sites within a protein. By measuring the temperature dependence of the nitrile stretching frequency, one can distinguish between solvent-exposed sites and those buried within the protein interior. nih.gov

Probe/SolventNitrile Stretch Frequency (cm⁻¹)Linewidth (fwhm, cm⁻¹)
pCNPhe in THF ~2225 cm⁻¹5.0 cm⁻¹
pCNPhe in Water ~2233.7 cm⁻¹9.8 cm⁻¹
CNSePhe in DMSO 2152 cm⁻¹N/A
CNSePhe in H₂O 2160 cm⁻¹N/A

This interactive table presents the sensitivity of the nitrile stretching frequency of cyanophenylalanine derivatives to different solvent environments, demonstrating its application in vibrational spectroscopy. nih.govnih.gov

Advanced techniques like two-dimensional infrared (2D IR) spectroscopy can provide even richer information about the dynamics of the probe's environment on timescales from femtoseconds to picoseconds. nih.govnih.gov

To gain a complete understanding of the relationship between spectroscopic signals and protein structure, a multifaceted approach combining spectroscopy, high-resolution structural biology, and computational methods is often employed. nih.gov

X-ray Crystallography: Obtaining crystal structures of proteins containing the cyanophenylalanine probe allows for a direct correlation between the observed spectroscopic data (e.g., IR frequency) and the precise atomic-level structure of the local environment. nih.gov For instance, crystallography can reveal specific hydrogen-bonding partners to the nitrile group or quantify the solvent accessibility of the probe, explaining the observed spectral shifts. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations complement the static picture from crystallography by providing a dynamic view of the probe and its surrounding environment. nih.govnih.gov Simulations can model the fluctuations in hydrogen-bonding networks, solvent interactions, and conformational changes that contribute to the spectroscopic line shapes and their time-dependent behavior. nih.govnih.gov By combining temperature-dependent IR spectroscopy, X-ray crystallography, and MD simulations, researchers have successfully characterized complex environments within proteins, such as an interior site in superfolder green fluorescent protein (sfGFP) where the nitrile probe experienced multiple distinct interactions simultaneously. nih.gov

Advanced Bioconjugation Chemistry

Bioconjugation is the process of chemically linking molecules to form novel complexes, a technique vital for developing advanced therapeutics and diagnostics. chemimpex.com Boc-2-cyano-D-phenylalanine is utilized in these processes to attach biomolecules to other molecules or surfaces, leveraging the unique reactivity of its cyano group. chemimpex.comchemimpex.com

Bioorthogonal "Click" Reactions Involving the Cyano Group (e.g., Cyanobenzothiazole (CBT)-Cysteine Chemistry)

The cyano group of this compound is a key participant in certain bioorthogonal "click" reactions, which are chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.gov One of the most prominent examples is the condensation reaction with a 1,2-aminothiol group, such as that found in the amino acid cysteine. This reaction is inspired by the natural biosynthesis of D-luciferin in fireflies, where a derivative of 2-cyanobenzothiazole (CBT) reacts with D-cysteine. iris-biotech.de

The reaction between a cyanobenzothiazole (CBT) derivative and a cysteine residue is a highly efficient and biocompatible conjugation method. iris-biotech.de The mechanism involves the nucleophilic attack of the sulfur atom from the cysteine's thiol group on the carbon of the cyano group. iris-biotech.de This is followed by an intramolecular condensation, where the cysteine's amino group attacks an intermediate, leading to the formation of a stable thiazole (B1198619) ring and the release of an ammonia (B1221849) molecule. iris-biotech.denih.gov

This CBT-Cysteine click reaction exhibits several advantages for biochemical applications. It proceeds efficiently under physiological conditions (neutral pH, aqueous environment) and does not require potentially toxic heavy metal catalysts like copper, which are often used in other click reactions. iris-biotech.de Notably, its reaction rate is significantly faster—reportedly up to 120 to 300 times faster—than the well-known copper-catalyzed or copper-free azide-alkyne cycloaddition reactions. iris-biotech.denih.gov

Table 1: Features of CBT-Cysteine Click Reaction

Feature Description
Bioorthogonality Reaction proceeds in complex biological environments without interfering with native processes.
Efficiency High reaction rates, significantly faster than many other click chemistries. iris-biotech.denih.gov
Conditions Occurs under mild, physiological conditions (e.g., neutral pH, body temperature). iris-biotech.de
Catalyst Does not require potentially toxic heavy metal catalysts. iris-biotech.de
Byproducts The primary byproduct is ammonia. iris-biotech.denih.gov

The unique reactivity of the cyano group makes this compound a valuable component for functionalizing biomolecules. chemimpex.com By incorporating this amino acid into a peptide sequence, researchers can introduce a specific site for conjugation. This allows for the precise attachment of various payloads, such as fluorescent dyes for imaging, peptide fragments, or therapeutic agents. iris-biotech.de

This capability is particularly important in the development of targeted drug delivery systems. chemimpex.com By conjugating a potent drug to a biomolecule (like an antibody or peptide) that specifically targets diseased cells (e.g., cancer cells), the therapy can be delivered directly to the site of action, improving efficacy and reducing side effects. nih.gov The CBT-Cys click reaction is a powerful tool for creating these conjugates, enabling the construction of sophisticated probes for both in vitro and in vivo imaging and therapy. iris-biotech.deresearchgate.net

Development of Conjugates for Cellular and in vivo Research

The site-specific labeling of proteins and peptides enabled by this compound and related click chemistry is instrumental in creating conjugates for cellular and in vivo studies. nih.gov By attaching imaging agents, such as fluorophores or positron emission tomography (PET) tracers, to a protein of interest, researchers can track its location, movement, and interactions within living cells or whole organisms. nih.gov This provides critical insights into the biological functions and activities of the target protein. nih.gov This method allows for the creation of a uniform pool of labeled protein conjugates, which is essential for obtaining clear and reliable imaging results. nih.gov

Research in Neurobiology: Insights into Neurotransmitter Systems and Mechanisms of Action

Derivatives of Boc-2-cyano-phenylalanine are utilized in neuroscience research to investigate neurotransmitter systems. chemimpex.comchemimpex.com High concentrations of phenylalanine in the brain are known to competitively inhibit the enzymes tyrosine hydroxylase and tryptophan hydroxylase 2. nih.gov These enzymes are critical for the synthesis of the neurotransmitters dopamine (B1211576) and serotonin, respectively. nih.gov By creating modified peptides and molecules with structures based on phenylalanine, researchers can design tools to probe the function and regulation of these neurotransmitter pathways, helping to elucidate the mechanisms of action for various neurological disorders. chemimpex.comnih.gov

Investigation of Antimicrobial Properties and Biomaterial Development

Recent research has highlighted the antimicrobial potential of peptides containing Boc-protected hydrophobic amino acids like phenylalanine. nih.gov Dipeptides modified with a Boc group have demonstrated notable broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

These compounds have also been shown to eradicate and disrupt biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.gov The mechanism of action appears to involve the permeabilization of both the outer and inner bacterial membranes. nih.gov Furthermore, these Boc-protected dipeptides can self-assemble into nanostructures like fibrils and spheres, offering a versatile platform for designing novel biomaterials with tailored functions. nih.gov This self-assembly property, combined with their non-toxic and non-hemolytic nature, makes them promising candidates for developing new biomaterials to combat biomaterial-related infections. nih.govresearchgate.net Studies have also shown that single amino acids protected with groups like Boc can exhibit antimicrobial activity and help overcome antibiotic resistance in a wide range of bacterial strains. chemrxiv.org

Table 2: Antimicrobial Research Findings for Boc-Protected Phenylalanine-Based Dipeptides

Finding Description
Activity Spectrum Broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov
Biofilm Disruption Capable of eradicating and disrupting bacterial biofilms. nih.gov
Mechanism Involves permeabilization of the outer and inner bacterial membranes. nih.gov
Biomaterial Potential Self-assembles into nanostructures, offering a platform for designing new biomaterials. nih.govresearchgate.net
Safety Profile Exhibits non-cytotoxic and non-hemolytic properties. nih.gov

Self-Assembly and Anti-bacterial Activity of Boc-Protected Dipeptides and Derivatives

The modification of amino acids and peptides with protecting groups, such as the tert-butyloxycarbonyl (Boc) group, has emerged as a significant strategy in the development of novel biomaterials and therapeutic agents. The Boc group, being hydrophobic, can influence the self-assembly behavior of these molecules, leading to the formation of various nanostructures with potential biological activities. Research into Boc-protected dipeptides and their derivatives has revealed promising antibacterial properties, addressing the urgent need for new antimicrobial agents to combat antibiotic resistance.

Recent studies have highlighted the potential of Boc-protected dipeptides, particularly those containing hydrophobic amino acid residues like phenylalanine and tryptophan, as broad-spectrum antibacterial agents. nih.gov These modified dipeptides have demonstrated the ability to self-assemble into fibrillar and spherical nanostructures. nih.gov This self-assembly is a crucial aspect of their antibacterial mechanism, as these structures are believed to interact with and disrupt bacterial cell membranes. nih.gov

The antibacterial efficacy of these Boc-protected dipeptides has been observed against both Gram-positive and Gram-negative bacteria. nih.gov For instance, synthesized Boc-protected dipeptides have shown significant antibacterial activity, suggesting their potential as potent, broad-spectrum antibacterial agents. nih.gov The mechanism of action is thought to involve the permeabilization of both the outer and inner bacterial membranes, leading to cell death. nih.gov Furthermore, these peptides have exhibited capabilities in eradicating and disrupting biofilms, which are notoriously difficult to treat. nih.gov An important characteristic of these compounds is their non-cytotoxic and non-hemolytic properties, which make them promising candidates for therapeutic applications. nih.gov

The exploration of single amino acids modified with protecting groups like Boc has also shown that these simpler structures possess antibacterial activity. chemrxiv.orgchemrxiv.org These modified single amino acids can help overcome antibiotic resistance in a wide spectrum of bacteria, including Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Vibrio cholera, and Enterococcus faecalis. chemrxiv.orgchemrxiv.org While they may require higher concentrations to be effective on their own compared to conventional antibiotics, their real potential may lie in synergistic applications. chemrxiv.orgchemrxiv.org When used in combination with existing antibiotics, these protected amino acids can significantly lower the required concentration of the antibiotic to inhibit bacterial growth, thereby helping to overcome resistance. chemrxiv.orgchemrxiv.org

The introduction of a cyano group, as in this compound, offers an additional functional group that can influence the molecule's properties. While specific research on the self-assembly and antibacterial activity of this compound is not extensively detailed in the available literature, the foundational knowledge of Boc-protected phenylalanine derivatives suggests a strong potential for such activity. The cyano group can act as a handle for further chemical modifications, potentially leading to the development of novel therapeutic agents with enhanced biological activity and stability. chemimpex.com

Table 1: Antibacterial Activity of Boc-Protected Dipeptides

Dipeptide Target Bacteria MIC90 (μg/mL) Biofilm Eradication Reference
Boc-Phe-Trp-OMe Gram-positive & Gram-negative 230 - 400 Confirmed nih.gov
Boc-Trp-Trp-OMe Gram-positive & Gram-negative 230 - 400 Confirmed nih.gov

Design of Bio-Based Materials with Tailored Functional Properties for Biomedical Applications

The field of materials science has seen a significant shift towards the use of bio-based building blocks for the creation of functional materials with tailored properties for biomedical applications. Phenylalanine and its derivatives have been identified as versatile components in the design of such materials due to their inherent biocompatibility and the hydrophobic nature of the benzyl (B1604629) side chain, which promotes self-assembly. nih.gov The chemical modification of phenylalanine, including the addition of protecting groups like Boc and functional groups like cyano, allows for precise control over the self-assembly process and the resulting material properties. nih.gov

The self-assembly of these modified amino acids can lead to the formation of a variety of supramolecular structures, including soft gels. nih.gov These physical gels are held together by non-covalent interactions, which provides them with advantageous properties such as reversible phase transitions and responsiveness to external stimuli. nih.gov Such materials have found applications in drug delivery, as scaffolds for tissue engineering, and in environmental remediation. nih.gov

This compound, as a modified amino acid, is a valuable building block in peptide synthesis and medicinal chemistry. chemimpex.comchemimpex.com The presence of the Boc group enhances its stability and reactivity, making it suitable for incorporation into more complex bioactive molecules. chemimpex.comchemimpex.com The cyano group, in particular, contributes to its potential in designing molecules that can act as inhibitors or modulators for therapeutic targets. chemimpex.comchemimpex.com This makes this compound a key component in drug discovery efforts, particularly in the development of novel pharmaceuticals that target specific biological pathways. chemimpex.comchemimpex.com

The ability to create modified peptides with enhanced properties is a cornerstone of modern drug development. chemimpex.com this compound serves as a critical building block in this process, allowing researchers to construct complex peptide structures and explore new pharmacological properties. chemimpex.comchemimpex.com Beyond peptide synthesis, this compound is also utilized in the study of protein interactions and enzyme mechanisms. chemimpex.comchemimpex.com Its structure allows it to mimic natural amino acids while introducing a unique functional group, which is a valuable tool for scientists aiming to develop novel therapeutics. chemimpex.comchemimpex.com

Furthermore, the cyano group can be used for bioconjugation, enabling the attachment of these molecules to other biomolecules or surfaces. chemimpex.comchemimpex.com This is particularly relevant for creating targeted drug delivery systems that can improve the efficacy of treatments. chemimpex.comchemimpex.com The versatility of this compound and similar derivatives positions them as essential resources in the pharmaceutical and biochemical industries for the development of advanced biomaterials and therapeutics. chemimpex.comchemimpex.com

Table 2: Applications of Phenylalanine Derivatives in Bio-Based Materials

Application Material Type Key Feature Reference
Drug Delivery Supramolecular Gels Responsive to stimuli nih.gov
Tissue Engineering Extracellular Matrix Scaffolds Biocompatible nih.gov
Drug Discovery Modified Peptides Enhanced biological activity chemimpex.comchemimpex.com
Targeted Therapy Bioconjugated Molecules Specific targeting chemimpex.comchemimpex.com

Advanced Analytical Techniques in Boc 2 Cyano D Phenylalanine Research

Chromatographic Methods for Stereochemical and Purity Assessment (e.g., Chiral HPLC, HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of Boc-2-cyano-D-phenylalanine. The technique separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity assessment, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. This method effectively separates the target compound from starting materials, by-products, and other impurities, with purity levels often reported to be ≥98% or ≥99%. chemimpex.comjk-sci.comamericanchemicalsuppliers.com

Given the chiral nature of this compound, verifying its enantiomeric purity is critical, especially for applications in peptide synthesis and drug discovery where stereochemistry dictates biological activity. Chiral HPLC is the gold standard for this purpose. This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and allowing for their separation and quantification. researchgate.net

Macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin (e.g., Astec CHIROBIOTIC T) and ristocetin (B1679390) A (e.g., CHIROBIOTIC R), have proven highly effective for the chiral resolution of N-protected amino acids like Boc-phenylalanine derivatives. researchgate.netsigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, between the analyte and the chiral selector. sigmaaldrich.com The D-enantiomer is often more strongly retained on these types of columns. sigmaaldrich.com The choice of mobile phase, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, is optimized to achieve baseline separation of the D- and L-enantiomers. researchgate.netsigmaaldrich.com

Table 1: Representative Chiral HPLC Method for Phenylalanine Derivatives This table is illustrative of typical conditions used for related compounds, as specific method details for this compound can be proprietary.

ParameterConditionReference
Column Daicel Chiralcel OD-H nih.gov
Mobile Phase n-hexane/isopropanol (98:2) nih.gov
Flow Rate 0.5 mL/min nih.gov
Stationary Phase Type Macrocyclic Glycopeptide (e.g., Teicoplanin) researchgate.net
Detection UV AbsorbanceN/A

Spectroscopic Characterization Methods in Synthetic and Application Studies (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals. The nine protons of the Boc group's tert-butyl moiety would appear as a prominent singlet, typically around 1.4 ppm. chemicalbook.com The protons on the phenyl ring would produce complex multiplets in the aromatic region (approximately 7.3-7.8 ppm). The methine proton (α-proton) and the diastereotopic methylene (B1212753) protons (β-protons) of the phenylalanine backbone would be observed in the 3.0-4.7 ppm range, with their exact chemical shifts and coupling patterns providing conformational information. chemicalbook.comnih.gov

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for the carbonyl carbons (carboxyl and carbamate), the quaternary carbon of the Boc group, the carbons of the phenyl ring (including the one bearing the cyano group), and the carbons of the amino acid backbone. rsc.orghmdb.ca

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information through fragmentation analysis. The molecular weight of this compound is 290.31 g/mol . nih.gov Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. rsc.org High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would likely show characteristic fragmentation patterns. A primary loss would be the tert-butyl group or isobutylene (B52900) from the Boc protecting group, resulting in a significant fragment ion. nih.gov Subsequent fragmentations would involve the loss of the entire Boc group or cleavage of the amino acid side chain. nih.gov Advanced techniques like Traveling Wave Ion Mobility Mass Spectrometry (TWIM-MS) can even be used to differentiate enantiomers, often by forming diastereomeric complexes with a chiral reference compound and a metal ion like copper(II). researchgate.net

Table 2: Predicted Spectroscopic Data for this compound Based on data from structurally similar compounds like Boc-D-phenylalanine and 4-cyano-L-phenylalanine.

TechniqueFeaturePredicted Chemical Shift / m/zReference
¹H NMR Boc group (-C(CH₃)₃)~1.4 ppm (singlet, 9H) chemicalbook.com
β-protons (-CH₂)~3.1-3.4 ppm (multiplet, 2H) nih.gov
α-proton (-CH)~4.4-4.6 ppm (multiplet, 1H) chemicalbook.comnih.gov
Aromatic protons (-C₆H₄)~7.3-7.8 ppm (multiplet, 4H) nih.gov
MS/MS of [M+H]⁺ Precursor Ion291.1 nih.gov
Fragment (Loss of C₄H₈)235.1 nih.gov
Fragment (Loss of Boc group)191.1 nih.gov

Computational Chemistry Approaches for Mechanistic Insights and Structure-Activity Relationships (e.g., Density Functional Theory, Molecular Docking, Molecular Dynamics)

Computational chemistry provides powerful tools to investigate the properties and interactions of this compound at a molecular level, offering insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. mdpi.com For this compound, DFT calculations can be employed to determine optimized geometries, predict spectroscopic properties (like NMR chemical shifts and vibrational frequencies), and calculate electronic parameters such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov These calculations help in understanding the molecule's reactivity, stability, and potential for use in optoelectronic applications. researchgate.net

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, if this compound or a peptide containing it is being investigated as a ligand for a biological target (e.g., an enzyme or receptor), molecular docking can be used to model its binding mode. nih.govmdpi.com These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and the protein's active site. nih.gov This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective derivatives. nih.gov For example, docking studies on similar cyanopyrrolidine-phenylalanine derivatives have been used to elucidate their binding modes as dipeptidyl peptidase 4 (DPP-4) inhibitors. nih.gov

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov MD simulations can provide insights into the conformational flexibility of this compound and peptides incorporating it. nih.gov By simulating the molecule's motion over time in a given environment (e.g., in solution or bound to a protein), researchers can explore its conformational landscape, study the stability of its secondary structures, and analyze its interactions with solvent molecules or a binding partner. nih.govnih.gov This approach has been used to provide a molecular interpretation of the local environment of 4-cyano-L-phenylalanine when incorporated into proteins. nih.gov

Table 3: Applications of Computational Methods in this compound Research

Computational MethodApplicationPotential InsightsReference
Density Functional Theory (DFT) Electronic Structure AnalysisReactivity indices, HOMO-LUMO gap, predicted spectra researchgate.netnih.gov
Molecular Docking Ligand-Receptor BindingBinding pose, key interactions, structure-activity relationships nih.govmdpi.com
Molecular Dynamics (MD) Conformational AnalysisConformational flexibility, stability of complexes, solvent effects nih.govnih.gov

Future Directions and Translational Research Potential

Expansion of the Chemical Space through Novel Derivatizations and Combinatorial Approaches

The unique structure of Boc-2-cyano-D-phenylalanine, featuring a nitrile group on the phenyl ring, presents a fertile ground for chemical exploration. The cyano group serves as a versatile handle for a variety of chemical transformations, allowing for the creation of a diverse array of derivatives with potentially enhanced biological activities. acs.orgchemimpex.com This functional group can be strategically modified to introduce different pharmacophores, alter solubility, and fine-tune the electronic properties of the parent molecule.

Combinatorial chemistry provides a powerful platform to systematically explore the chemical space around the this compound scaffold. fishersci.com By employing techniques such as split-and-pool synthesis, large libraries of peptides and peptidomimetics incorporating this non-canonical amino acid can be generated. nih.govspringernature.com These libraries, featuring variations at and around the cyanophenylalanine residue, can be designed to probe interactions with specific biological targets. The incorporation of this compound can confer increased proteolytic stability to these library members, a crucial attribute for developing viable drug candidates. mdpi.com

Table 1: Potential Derivatizations of the Cyano Group in this compound

Reaction TypeReagents and ConditionsResulting Functional GroupPotential Applications
Reduction H₂, Pd/C or NaBH₄, CoCl₂Amine (-CH₂NH₂)Introduction of a basic moiety, further functionalization
Hydrolysis Acid or base catalysisCarboxylic acid (-COOH)Altering charge and solubility, conjugation handle
Cycloaddition Azides (e.g., sodium azide)TetrazoleBioisosteric replacement for carboxylic acids
Addition of Nucleophiles Grignard reagents, organolithiumsKetonesIntroduction of new carbon skeletons

Integration into High-Throughput Screening Platforms for Accelerated Drug Discovery and Target Validation

The generation of diverse chemical libraries based on this compound is intrinsically linked to the need for efficient screening methodologies. High-throughput screening (HTS) platforms are essential for rapidly evaluating these large collections of compounds to identify "hits" with desired biological activity. drugtargetreview.com The unique properties of cyanophenylalanine can be leveraged in the design of HTS assays. For instance, the nitrile group has a characteristic infrared stretching frequency that can be used as a spectroscopic probe to monitor binding events or conformational changes in peptides.

One-bead-one-compound (OBOC) libraries are particularly well-suited for the high-throughput screening of peptides containing non-canonical amino acids like 2-cyanophenylalanine. nih.govspringernature.comnih.gov In this format, each bead in a vast library carries a unique peptide sequence. These libraries can be screened against specific targets, and hit beads can be isolated for structure determination. The incorporation of this compound can enhance the diversity and drug-like properties of such libraries. nih.gov

Table 2: High-Throughput Screening Strategies for Libraries Containing this compound

Screening MethodPrincipleAdvantages
Fluorescence-Based Assays Competitive binding assays where a fluorescently labeled ligand is displaced by a library compound. drugtargetreview.comHigh sensitivity, amenable to automation.
Enzyme Inhibition Assays Measurement of enzyme activity in the presence of library compounds.Direct assessment of functional activity against a specific target. derpharmachemica.com
Cell-Based Assays Evaluation of the effect of library compounds on cellular processes.Provides information on biological activity in a more physiological context.
Affinity Selection Mass Spectrometry Identification of binders to a target protein from a complex mixture by mass spectrometry.Does not require labeled probes and provides direct identification of hits. acs.org

Advancements in Targeted Therapeutic and Diagnostic Applications

The application of this compound extends to the development of highly specific therapeutic and diagnostic agents. Its incorporation into peptides can lead to molecules with high affinity and selectivity for disease-related targets, such as cell surface receptors or enzymes. chemimpex.comchemimpex.com

In the realm of targeted therapeutics, this compound can be a key component in the design of peptide-drug conjugates (PDCs). In a PDC, a potent cytotoxic drug is linked to a peptide that specifically targets cancer cells, thereby minimizing off-target toxicity. mdpi.com The unique chemical properties of the cyanophenylalanine residue can be exploited for the stable and specific attachment of linker-payload complexes.

Furthermore, the derivatization of this compound with imaging agents opens up possibilities for the development of novel diagnostic tools. For instance, the incorporation of positron-emitting radionuclides could lead to new PET (Positron Emission Tomography) imaging agents for the visualization of tumors or other disease processes. The synthesis of radiolabeled phenylalanine derivatives for peptide synthesis has been previously demonstrated, providing a proof-of-concept for this approach. nih.gov

Challenges and Opportunities in Scalable Synthesis and Industrial Translation of this compound Derivatives

While the laboratory-scale synthesis of this compound is well-established, its translation to large-scale industrial production presents several challenges. Ensuring high enantiomeric purity is critical for pharmaceutical applications, as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. The development of robust and cost-effective methods for the asymmetric synthesis of the D-enantiomer is an area of active research.

The multi-step nature of the synthesis of protected, non-canonical amino acids can also pose challenges for industrial scale-up. Process optimization to reduce the number of steps, improve yields, and minimize the use of hazardous reagents is crucial for making the production economically viable. The development of scalable purification techniques to ensure high purity is another important consideration.

Despite these challenges, the increasing demand for non-canonical amino acids in drug discovery presents significant opportunities. Innovations in catalysis and biotransformation could provide more efficient and sustainable routes for the synthesis of this compound and its derivatives. The development of continuous flow manufacturing processes could also offer advantages in terms of safety, efficiency, and scalability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for Boc-2-cyano-D-phenylalanine to ensure high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves tert-butoxycarbonyl (Boc) protection of 2-cyano-D-phenylalanine under anhydrous conditions. Critical steps include monitoring reaction progress via HPLC with chiral columns to confirm enantiopurity (>95%) and using trifluoroacetic acid (TFA) for Boc deprotection . Purification via recrystallization in ethyl acetate/hexane mixtures is recommended to remove diastereomeric impurities.

Q. How does the solubility profile of this compound influence its utility in peptide coupling reactions?

  • Methodological Answer : Solubility varies significantly with solvent polarity. For example, it is sparingly soluble in water but highly soluble in dimethyl sulfoxide (DMSO) or dichloromethane (DCM). Pre-dissolving in DMSO (10–20 mM) before adding to aqueous buffers minimizes aggregation during solid-phase peptide synthesis (SPPS). Solvent choice must align with coupling agents (e.g., HATU in DMF) to avoid side reactions .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is essential for confirming the Boc group (δ ~1.4 ppm for tert-butyl protons) and cyano moiety (C≡N stretch at ~2200 cm⁻¹ in FTIR). Mass spectrometry (ESI-MS) validates molecular weight ([M+H]⁺ expected m/z ~307.3). X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers design enzyme inhibition studies using this compound as a mechanistic probe?

  • Methodological Answer : Incorporate the compound into peptide substrates to assess protease selectivity (e.g., caspase-3 vs. caspase-7). Use kinetic assays (e.g., fluorogenic substrates) to measure inhibition constants (Kᵢ). Control experiments should include unmodified phenylalanine analogs to isolate the cyano group’s electronic effects on enzyme active-site interactions .

Q. What computational modeling approaches are suitable for predicting this compound’s interactions in protein-ligand systems?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model steric and electronic effects of the cyano substituent. Parameterize the force field using quantum mechanical calculations (DFT at B3LYP/6-31G* level) for accurate van der Waals and electrostatic terms. Validate models with experimental binding affinity data from surface plasmon resonance (SPR) .

Q. How should researchers address contradictions in experimental data involving this compound’s stability under physiological conditions?

  • Methodological Answer : Discrepancies in stability assays (e.g., pH-dependent hydrolysis rates) may arise from buffer composition or temperature gradients. Use standardized protocols (e.g., PBS at 37°C) and monitor degradation via LC-MS. If instability is observed, consider alternative protective groups (e.g., Fmoc) or structural analogs with enhanced resistance to nucleophilic attack .

Q. What strategies optimize the integration of this compound into combinatorial libraries for high-throughput screening?

  • Methodological Answer : Employ split-and-pool synthesis with photolabile linkers to diversify positional scanning libraries. Use microwave-assisted synthesis to accelerate coupling steps. Validate library quality via MALDI-TOF MS and screen against targets (e.g., kinases) using fluorescence polarization assays. Prioritize derivatives with low nanomolar IC₅₀ values for lead optimization .

Methodological Frameworks and Best Practices

  • Formulating Research Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address literature gaps, such as the understudied role of cyano substituents in peptide bioactivity .
  • Data Analysis : Use hierarchical clustering or principal component analysis (PCA) to resolve multivariate datasets (e.g., SAR studies). Report confidence intervals and p-values with Bonferroni corrections for multiple comparisons .
  • Peer Review Preparation : Anticipate critiques on stereochemical integrity or solvent artifacts by including control experiments and raw spectral data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.